Methyl 3-bromo-2-cyano-6-methoxyphenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-6-methoxyphenylacetate (MB2CPA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies. MB2CPA is a brominated phenylacetate derivative, which is a type of organic compound that is composed of a benzene ring with an attached carboxylic acid group. This compound is useful for its unique properties, such as its low toxicity and high solubility in water. Additionally, MB2CPA is highly stable and has good chemical and thermal stability.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-methoxyphenylacetate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a ligand for metal complexes. Additionally, this compound is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents. This compound is also used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-methoxyphenylacetate is not fully understood. However, it is known to be an effective catalyst for the synthesis of organic compounds. Specifically, this compound can catalyze the formation of carbon-carbon bonds and the formation of carbon-heteroatom bonds. Additionally, this compound can catalyze the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound is a relatively non-toxic compound and is not known to cause any adverse effects in humans or animals. Additionally, this compound is not known to interact with any known receptors or enzymes in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 3-bromo-2-cyano-6-methoxyphenylacetate in laboratory experiments is that it is a highly stable compound. Additionally, this compound is highly soluble in water and has low toxicity, making it safe to use in a variety of experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound can be difficult to work with in certain experiments due to its low reactivity.
Future Directions
The future of Methyl 3-bromo-2-cyano-6-methoxyphenylacetate is promising. Research is ongoing to explore the potential of this compound as a catalyst for the synthesis of other compounds. Additionally, this compound is being studied for its potential to be used in the synthesis of polymers, drugs, and other materials. Furthermore, research is being conducted to explore the potential of this compound as an inhibitor of enzymes and receptors. Finally, research is being conducted to explore the potential of this compound as a therapeutic agent for treating various diseases and disorders.
properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-6-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-3-9(12)8(6-13)7(10)5-11(14)16-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFQZPYMDCHIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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